molecular formula C19H21N5O3S B2895713 N-[(3-methoxyphenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223849-04-4

N-[(3-methoxyphenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2895713
CAS No.: 1223849-04-4
M. Wt: 399.47
InChI Key: GWVGNBSJDXDMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Methoxyphenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This scaffold is substituted at the 2-position with a pyrrolidin-1-yl group and at the 6-position with an acetamide moiety bearing a 3-methoxyphenylmethyl group. Thiazolo-pyrimidine derivatives are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-27-14-6-4-5-13(9-14)10-20-15(25)11-24-12-21-17-16(18(24)26)28-19(22-17)23-7-2-3-8-23/h4-6,9,12H,2-3,7-8,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVGNBSJDXDMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate thioamide and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Methoxybenzyl Group: This step might involve alkylation reactions using 3-methoxybenzyl halides in the presence of a base.

    Acetylation: The final step could involve acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or other electrophiles/nucleophiles in the presence of suitable catalysts or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the thiazolopyrimidine core suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thiazolo[4,5-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine
  • Target Compound : The thiazolo[4,5-d]pyrimidine core positions the sulfur atom at the 1,3-thiazole position fused to the pyrimidine ring. This arrangement optimizes planar stacking interactions with biological targets.
  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with a dihedral angle of 80.94° between the fused thiazolopyrimidine and benzene rings. This non-planarity may reduce binding efficiency compared to the target compound’s planar core.
Thiazolo vs. Triazolo Pyrimidine Cores
  • The chloro-substituted phenyl group enhances electrophilicity but reduces solubility compared to the methoxy group in the target compound.

Substituent Effects

Acetamide Side Chain Modifications
  • Target Compound: The 3-methoxyphenylmethyl group on the acetamide side chain balances lipophilicity and solubility. Methoxy groups are known to engage in hydrogen bonding and π-π interactions.
  • 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (): The hydroxycoumarin substituent introduces strong hydrogen-bonding capacity but reduces metabolic stability due to its polar nature.
Heterocyclic Substituents
  • Pyrrolidin-1-yl (Target) vs. Trimethoxybenzylidene () : The pyrrolidine ring in the target compound enhances conformational flexibility, while the rigid trimethoxybenzylidene group in ’s compound stabilizes the crystal lattice via C–H···O interactions, as observed in its X-ray structure.

Physicochemical and Pharmacological Properties

Parameter Target Compound Compound 19 Compound Compound
Core Structure Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine Thiazolo[3,2-a]pyrimidine Triazolo[4,5-d]pyrimidine
Molecular Weight ~500 (estimated) ~600 (complex substituents) 494.55 ~450
Key Substituents 3-Methoxyphenylmethyl, pyrrolidin-1-yl Hydroxycoumarin, thieno-pyrimidinone Trimethoxybenzylidene, ethyl carboxylate 2-Chlorophenylmethyl, benzyl
Solubility Moderate (methoxy enhances aqueous solubility) Low (bulky coumarin group) Low (crystalline stability) Low (chloro group increases lipophilicity)
Biological Activity Hypothesized kinase inhibition Antimicrobial (thioxo group) Crystallographic stability Structural analog (unknown activity)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.